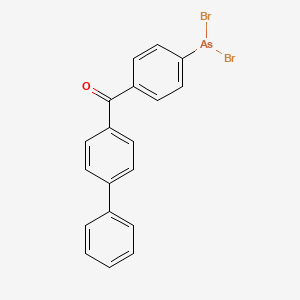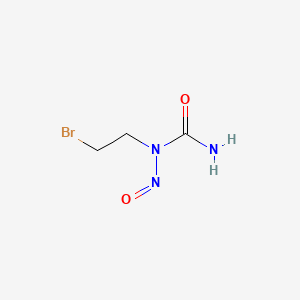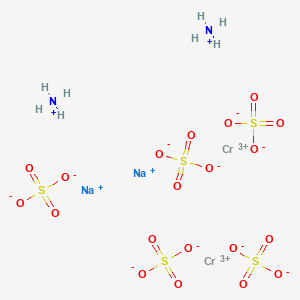
Sulfuric acid, ammonium chromium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfuric acid, ammonium chromium sodium salt is a complex inorganic compound that combines the properties of sulfuric acid, ammonium, chromium, and sodium. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research and industrial processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid, ammonium chromium sodium salt typically involves the reaction of chromium compounds with sulfuric acid and ammonium salts. One common method is the reaction of chromium(III) sulfate with ammonium sulfate and sodium sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution, and the resulting product is then crystallized and purified.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods. The process includes the careful control of temperature, pH, and concentration of reactants to ensure high yield and purity. The industrial production process may also involve additional steps such as filtration, drying, and packaging to produce the final product in a form suitable for commercial use.
化学反应分析
Types of Reactions
Sulfuric acid, ammonium chromium sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium, which can exist in multiple oxidation states.
Common Reagents and Conditions
Oxidation Reactions: In the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide, the chromium in the compound can be oxidized to higher oxidation states.
Reduction Reactions: Reducing agents like sodium borohydride or zinc can reduce chromium to lower oxidation states.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(II) compounds.
科学研究应用
Sulfuric acid, ammonium chromium sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Medicine: It has applications in the development of pharmaceuticals and in diagnostic tests.
Industry: The compound is used in the production of pigments, tanning agents, and as a corrosion inhibitor.
作用机制
The mechanism of action of sulfuric acid, ammonium chromium sodium salt involves the interaction of chromium ions with various molecular targets. Chromium can form complexes with proteins, nucleic acids, and other biomolecules, affecting their structure and function. The pathways involved in these interactions include redox reactions and coordination chemistry, where chromium acts as a central metal ion coordinating with ligands.
相似化合物的比较
Sulfuric acid, ammonium chromium sodium salt can be compared with other chromium-containing compounds such as:
Chromium(III) sulfate: Similar in its use as a reagent and catalyst but lacks the combined properties of ammonium and sodium.
Potassium dichromate: A strong oxidizing agent used in similar applications but with different reactivity and toxicity profiles.
Chromium(III) chloride: Used in similar industrial applications but with different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of multiple functional groups, which provides a broader range of applications and reactivity compared to its individual components.
属性
分子式 |
Cr2H8N2Na2O20S5 |
|---|---|
分子量 |
666.4 g/mol |
IUPAC 名称 |
diazanium;disodium;chromium(3+);pentasulfate |
InChI |
InChI=1S/2Cr.2H3N.2Na.5H2O4S/c;;;;;;5*1-5(2,3)4/h;;2*1H3;;;5*(H2,1,2,3,4)/q2*+3;;;2*+1;;;;;/p-8 |
InChI 键 |
DFKDIVYHWWUGPO-UHFFFAOYSA-F |
规范 SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Cr+3].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



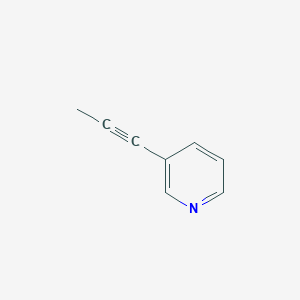
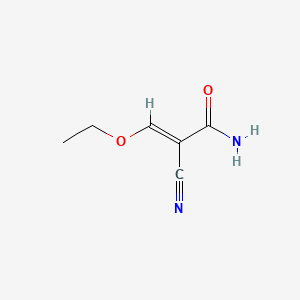
![Acetamide,2-cyano-2-[(dicyanomethylene)amino]-](/img/structure/B13807271.png)

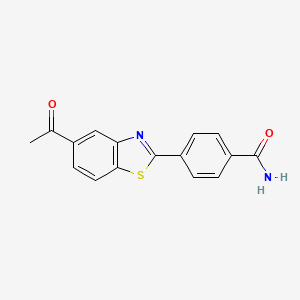
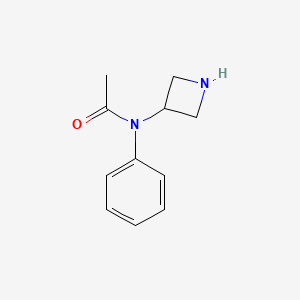
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![[Ethyl[(S)-1-phenylethyl]amino]diphenylphosphine](/img/structure/B13807312.png)

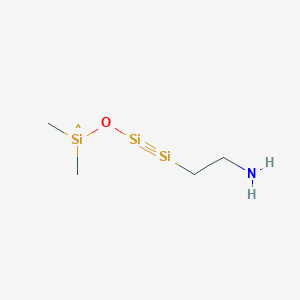
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
